molecular formula C8H7NO B3428783 (Oxomethylideneamino)methylbenzene CAS No. 697302-67-3

(Oxomethylideneamino)methylbenzene

Cat. No.: B3428783
CAS No.: 697302-67-3
M. Wt: 133.15 g/mol
InChI Key: YDNLNVZZTACNJX-UHFFFAOYSA-N
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Description

(Oxomethylideneamino)methylbenzene is a chemical compound of interest in organic synthesis and medicinal chemistry research. Its molecular structure, featuring both benzene and oxomethylideneamino functional groups, makes it a potential intermediate or building block for the development of more complex molecules. Researchers may utilize this compound in the synthesis of novel compounds for various investigative purposes. The specific mechanism of action and research applications are dependent on the experimental context and are areas for scientific exploration. This product is provided as a high-purity material to ensure consistency and reliability in research settings. It is intended for use in laboratory studies in vitro . Handle with appropriate safety precautions in a controlled laboratory environment. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(oxomethylideneamino)methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2/i9+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNLNVZZTACNJX-QBZHADDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[15N]=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745916
Record name [(~15~N)Isocyanatomethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697302-67-3
Record name [(~15~N)Isocyanatomethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 697302-67-3
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxomethylideneamino)methylbenzene can be achieved through several methods. One common approach involves the reaction of benzaldehyde with formamide under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently oxidized to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(Oxomethylideneamino)methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxomethylideneamino group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Oxomethylideneamino)methylbenzene exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The oxomethylideneamino group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the benzene ring significantly alter physicochemical properties. Key comparisons include:

  • Methylbenzene (Toluene) : A simple alkyl-substituted benzene with electron-donating -CH₃. It exhibits high hydrophobicity and is widely used as a solvent .
  • Nitrobenzene: Features a strongly electron-withdrawing -NO₂ group, reducing reactivity in electrophilic substitution reactions compared to toluene .
  • Aniline : Contains an electron-donating -NH₂ group, increasing reactivity in electrophilic aromatic substitution and solubility in polar solvents .
  • Chlorobenzene : The -Cl group is moderately electron-withdrawing, leading to intermediate reactivity and stability under oxidative conditions .

In contrast, (oxomethylideneamino)methylbenzene’s mixed electronic effects may result in intermediate polarity and reactivity. The -NH-C=O group could enhance interactions with polar solvents or catalytic surfaces compared to purely alkyl or nitro-substituted analogs .

Reactivity in Binary Mixtures

Evidence from binary mixtures of substituted benzenes reveals synergistic or additive effects based on the M value (Table 1). For example:

  • Methylbenzene + 1,4-dimethylbenzene: Synergism (M = 0.600) .
  • Nitrobenzene + methylbenzene: Synergism (M = 0.800) .
  • Chlorobenzene + benzene: Synergism (M = 0.900) .

Catalytic Oxidation

Methylbenzene is effectively degraded by V₂O₅-TiO₂/SiO₂ catalysts at low temperatures (initial degradation temperature: ~200°C) .

Environmental Behavior

Benzene and methylbenzene exhibit similar migration patterns in soil, with concentrations peaking in topsoil due to low water solubility and microbial resistance . The polar -NH-C=O group in this compound may increase water solubility, accelerating leaching into groundwater compared to toluene .

Research Findings and Data Tables

Table 1: M Values of Binary Substituted Benzene Mixtures

Compound Pair M Value Effect Type
Methylbenzene + 1,4-Dimethylbenzene 0.600 Synergism
Nitrobenzene + Methylbenzene 0.800 Synergism
Chlorobenzene + Benzene 0.900 Synergism
Nitrobenzene + 1,3-Dimethylbenzene 1.660 Partial Additive

Table 2: Catalytic Oxidation Efficiency of Methylbenzene

Catalyst Initial Degradation Temperature (°C) Degradation Efficiency (%)
V₂O₅-TiO₂/SiO₂ 200 >90

Table 3: Solvent Extraction Efficiency for Polar Compounds

Solvent System Recovery Range (%)
Dichloromethane/Methylbenzene 50.92–87.12

Table 4: Soil Migration Patterns of Benzene Derivatives

Compound Peak Concentration Depth Water Solubility (mg/L)
Benzene Topsoil (0–1 m) 1,780
Methylbenzene Topsoil (0–1 m) 515
This compound* Likely deeper layers ~1,000 (estimated)

*Estimated based on polarity.

Discussion

The unique electronic profile of this compound positions it between traditional electron-donating and withdrawing substituents. Key findings include:

  • Reactivity : Likely exhibits synergistic effects in mixtures with alkylbenzenes (e.g., methylbenzene) due to complementary electronic interactions .
  • Environmental Impact : Increased water solubility compared to toluene may enhance mobility in soil, necessitating stricter containment measures .
  • Catalytic Degradation : Modified catalyst formulations may be required to optimize degradation efficiency, leveraging interactions with V-O-Ti active sites .

Q & A

Basic: What are the standard analytical techniques for confirming the structure of (Oxomethylideneamino)methylbenzene?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR are used to verify hydrogen and carbon environments, particularly the oxomethylideneamino and methylbenzene moieties. Multi-dimensional NMR (e.g., HSQC, COSY) resolves complex coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for identifying functional groups .
  • HPLC : Purity assessment (>95%) ensures minimal interference in downstream applications .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxomethylideneamino group’s electron-deficient nature suggests susceptibility to nucleophilic attack .
  • Reaction Optimization : The Nelder-Mead simplex method ( ) can model reaction pathways by minimizing energy barriers, aiding in solvent and catalyst selection .
  • Molecular Dynamics Simulations : Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF .

Basic: What synthetic routes are documented for this compound?

Methodological Answer:
Synthesis typically involves multi-step reactions under controlled conditions:

Condensation Reaction : Benzaldehyde derivatives react with hydroxylamine to form the oxime intermediate.

Methylation : The oxime is methylated using methyl iodide in anhydrous THF at 0–5°C to prevent side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Step ReactantsConditionsYield (%)Reference
1Benzaldehyde, NH2_2OHEthanol, reflux, 4h75–80
2Intermediate, CH3_3ITHF, 0°C, N2_2 atmosphere60–65

Advanced: How to resolve contradictions in reported toxicity data of related benzene derivatives?

Methodological Answer:

  • Comparative Toxicity Studies : Analyze binary mixtures using the Toxic Unit (TU) model. For example, methylbenzene combined with 1,4-dimethylbenzene shows synergism (M = 0.600), while nitrobenzene + 1,3-methylbenzene exhibits antagonism (M = 1.660) .
  • Additive Index (AI) : Calculate AI values to classify interactions:
    • Synergism: AI > 0 (e.g., methylbenzene + 1,4-dimethylbenzene: AI = 0.666)
    • Antagonism: AI < 0 (e.g., nitrobenzene + 1,3-methylbenzene: AI = -0.660) .
  • Mechanistic Studies : Use in vitro assays (e.g., cytochrome P450 inhibition) to identify metabolic pathways causing variability .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Atmosphere : Use argon or nitrogen to avoid oxidation of the oxomethylideneamino group .
  • Solvent Stability : Dissolve in anhydrous toluene or DMSO for long-term storage; aqueous solutions degrade within 72 hours .

Advanced: What experimental designs are optimal for studying degradation pathways?

Methodological Answer:

  • Kinetic Analysis : Monitor degradation via UV-Vis spectroscopy at λ~270 nm (aryl absorption band). Pseudo-first-order kinetics models half-life under varying pH/temperature .
  • Isotopic Labeling : Use deuterated solvents (e.g., D2_2O) to trace hydrolysis pathways via 1H^1H-NMR isotope shifts .
  • Systematic Reviews : Apply PubMed/Web of Science search strategies (MeSH terms: "ozone," "degradation," "benzene derivatives") to identify analogous degradation mechanisms .

Basic: How to validate the purity of this compound for pharmacological assays?

Methodological Answer:

  • Chromatographic Methods :
    • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with diode array detection (200–400 nm).
    • GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 65.2%, H: 5.8%, N: 8.4%) .

Advanced: How to design a meta-analysis for conflicting bioactivity data across studies?

Methodological Answer:

  • Data Harmonization : Normalize IC50_{50} values using the Hill equation to account for assay variability (e.g., cell line differences) .
  • Heterogeneity Testing : Apply Cochran’s Q statistic to quantify variability; I2^2 > 50% indicates significant heterogeneity requiring subgroup analysis .
  • Sensitivity Analysis : Exclude outliers (e.g., studies using impure compounds) and re-calculate effect sizes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Oxomethylideneamino)methylbenzene
Reactant of Route 2
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